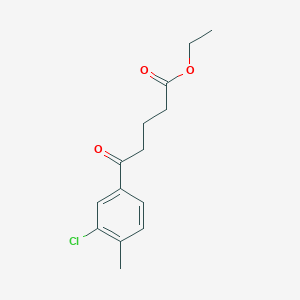

Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate typically involves multi-step organic reactions. One common method starts with the chlorination of 4-methylphenyl compounds, followed by esterification and subsequent reactions to introduce the valerate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen atoms or reduce double bonds.

Substitution: Common in aromatic compounds, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate serves as an important intermediate in organic synthesis. It is utilized to create more complex organic molecules through various reaction pathways, including:

- Michael Addition Reactions: This compound can participate in Michael addition reactions, where it acts as a Michael donor to form enantioenriched products when combined with suitable acceptors .

- Multicomponent Reactions: It is also involved in multicomponent reactions that yield polyfunctionalized heterocycles, which are essential in medicinal chemistry .

Biochemical Applications

In the realm of biochemistry, this compound has been studied for its interactions with enzymes and biological pathways:

- Enzyme Interactions: this compound can interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of drugs and xenobiotics. These interactions can lead to either inhibition or activation of enzyme activity, influencing metabolic pathways.

- Cellular Effects: The compound has been shown to affect cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can modulate gene expression by acting as a ligand for nuclear receptors.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials:

- Production of Pharmaceuticals: It serves as an intermediate for synthesizing pharmaceutical compounds, particularly those that require complex molecular architectures.

- Agrochemical Formulations: The compound is also utilized in formulating agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture.

Case Study 1: Enantioselective Synthesis

A study highlighted the use of this compound in enantioselective synthesis processes. Researchers demonstrated that when this compound was used as a Michael donor in reactions with nitroolefins under organocatalytic conditions, high yields and enantioselectivities were achieved . This showcases its potential utility in developing chiral compounds necessary for pharmaceutical applications.

Another investigation focused on the biological activity of this compound concerning its interactions with cytochrome P450 enzymes. The study revealed that this compound could significantly modulate enzyme activity, affecting drug metabolism rates and potentially altering pharmacokinetics in therapeutic settings. Such findings underscore the importance of understanding this compound's role in biochemical processes.

Wirkmechanismus

The mechanism by which Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, but often involve binding to active sites or altering the function of target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate: shares similarities with other chloro-substituted aromatic esters and valerate derivatives.

3,5-Disubstituted Hydantoins: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.

1,2,4-Triazole-containing scaffolds: Known for their applications in pharmaceuticals and biological studies.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features an ester functional group and a substituted phenyl ring, which play critical roles in its biological interactions. The presence of the chlorine atom and the methyl group on the phenyl ring can influence its reactivity and binding affinity to various biological targets.

The compound's mechanism of action is multifaceted, involving interactions with enzymes and receptors that modulate various biochemical pathways:

- Enzyme Interactions : this compound has been shown to interact with cytochrome P450 enzymes, which are vital for the metabolism of many xenobiotics and endogenous compounds. These interactions can lead to either activation or inhibition of enzymatic activity, depending on the specific enzyme involved.

- Cell Signaling Pathways : This compound influences several cellular processes by modulating signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it may act as a ligand for nuclear receptors, affecting gene expression by altering transcriptional activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects. For example, studies have reported its efficacy against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium .

Anticancer Potential

The compound has also been investigated for its anticancer potential. It has been found to inhibit tubulin polymerization, which is a critical mechanism in cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance its cytotoxicity against cancer cell lines .

Case Studies

- Inhibition of Tumor Growth : A study demonstrated that this compound significantly reduced tumor growth in murine models by inducing apoptosis in cancer cells. The compound's ability to disrupt microtubule dynamics was highlighted as a key factor in its anticancer activity.

- Antibacterial Efficacy : In vitro assays showed that this compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics against MRSA strains, suggesting its potential as an alternative therapeutic agent .

Eigenschaften

IUPAC Name |

ethyl 5-(3-chloro-4-methylphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)11-8-7-10(2)12(15)9-11/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKUESWYSXJNLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.